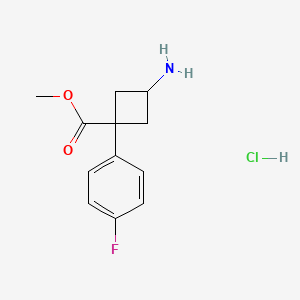
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. The fluorine atom’s high electronegativity can enhance the compound’s stability and binding affinity in certain contexts.
Properties
IUPAC Name |
methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXNJDCCRAEMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B6606357.png)
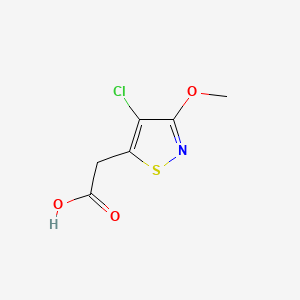
![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)


![5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B6606386.png)
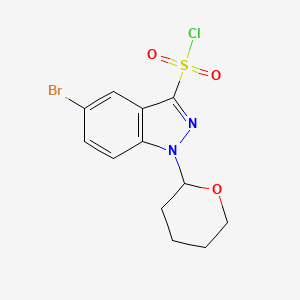


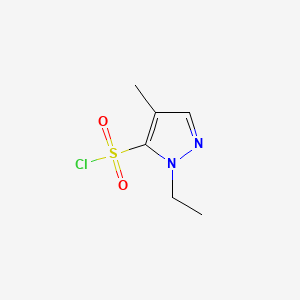
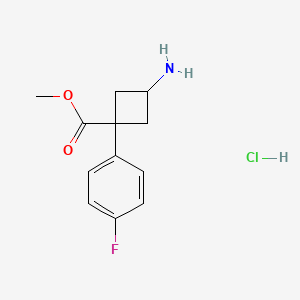
![methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate](/img/structure/B6606435.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B6606449.png)
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
